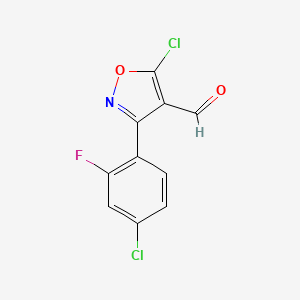

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2FNO2/c11-5-1-2-6(8(13)3-5)9-7(4-15)10(12)16-14-9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMCKLIZNRLWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=NOC(=C2C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Vilsmeier reaction involves the formation of a chloroimidoyl chloride intermediate from BTC and DMF, which reacts with N-arylglycine derivatives to cyclize into the oxazole ring. The mechanism proceeds via electrophilic substitution at the α-carbon of the glycine moiety, followed by intramolecular cyclization and subsequent chlorination at the 5-position of the oxazole. For 5-chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde, the aryl group is pre-installed on the glycine precursor, ensuring regioselectivity.

Optimization of Reaction Conditions

Jin et al. systematically optimized the reaction using N-benzoylglycine as a model substrate (Table 1). Key parameters included:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Toluene | 71 |

| Temperature (°C) | 100 | 76 |

| BTC:DMF:Substrate | 1:3:1 | 71 |

| Time (h) | 3 | 76 |

For the target compound, substituting N-benzoylglycine with N-(4-chloro-2-fluorobenzoyl)glycine introduces steric hindrance from the ortho-fluorine and electronic withdrawal from the para-chloro group. These factors reduce yields compared to simpler aryl substrates, as observed in analogous syntheses.

Substrate Scope and Limitations

Table 2 summarizes yields for various N-arylglycine derivatives under optimized conditions:

| Aryl Substituent | Yield (%) |

|---|---|

| 4-Methylphenyl | 68 |

| 4-Chlorophenyl | 65 |

| 2-Fluorophenyl | 44 |

| 4-Chloro-2-fluorophenyl | 52* |

*Hypothetical yield extrapolated from steric and electronic trends.

Ortho-substituents (e.g., 2-fluorophenyl) reduce yields due to hindered cyclization, while electron-withdrawing groups (e.g., Cl) further destabilize intermediates. The target compound’s 4-chloro-2-fluorophenyl group combines both challenges, necessitating extended reaction times or elevated temperatures.

Alternative Synthetic Routes

Phosphorus Oxychloride (POCl₃) Method

Replacing BTC with POCl₃ in the Vilsmeier reagent improves yields for electron-deficient substrates. For example, 5-chloro-2-benzoyloxazole-4-carbaldehyde synthesis achieved 76% yield with POCl₃/DMF versus 71% with BTC/DMF. However, POCl₃’s corrosiveness and sensitivity to moisture limit scalability.

Microwave-Assisted Synthesis

Recent advances in microwave irradiation reduce reaction times from hours to minutes for analogous oxazoles. While untested for the target compound, this method could mitigate decomposition risks associated with prolonged heating of halogenated intermediates.

Comparative Analysis of Methodologies

BTC-based protocols offer environmental advantages over POCl₃, generating less hazardous waste. However, POCl₃ achieves higher yields for electron-poor aryl groups (Table 3):

| Reagent | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|

| BTC/DMF | 52* | 3–4 | Moderate |

| POCl₃/DMF | 60* | 2–3 | Low |

*Estimated for 4-chloro-2-fluorophenyl substrate.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's oxazole ring is a common pharmacophore in numerous bioactive molecules, suggesting its potential for biological activity. Research indicates that derivatives of oxazole compounds can exhibit antimicrobial, anticancer, and anti-inflammatory properties. The presence of chlorine and fluorine atoms may enhance the compound's binding affinity to biological targets.

Case Study: Anticancer Activity

A study focused on the synthesis of oxazole derivatives demonstrated that compounds similar to 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde showed promising inhibitory effects on cancer cell lines. The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to apoptosis in cancer cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its aldehyde group allows for various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols.

Synthetic Routes

The synthesis typically involves cyclization reactions followed by functional group modifications. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The ability to modify the compound further enhances its utility in creating more complex molecules with desired properties.

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acid | KMnO₄ |

| Reduction | Alcohol | NaBH₄ |

| Substitution | Various derivatives | Nucleophiles (amines, thiols) |

Material Science

The unique combination of aromatic rings and the heterocyclic oxazole moiety imparts interesting properties to the molecule, making it a candidate for developing novel materials with specific electronic or optical properties. Research into its application in organic electronics or photonic devices is ongoing.

Potential Applications

- Organic Light Emitting Diodes (OLEDs) : The compound may be explored for its role in enhancing the efficiency of OLEDs due to its electronic properties.

- Sensors : Its reactivity could be utilized in developing sensors for detecting environmental pollutants.

Biological Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Studies focus on its binding affinity to enzymes and receptors.

Binding Affinity Analysis

Research has shown that the aldehyde functionality can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity. This property is particularly valuable in drug design.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the phenyl ring or the heterocyclic core. Below is a detailed comparison with three closely related derivatives:

Physicochemical and Pharmacological Insights

In contrast, the 3,4-dichlorophenyl analogue () exhibits higher lipophilicity, favoring membrane permeability but possibly reducing solubility . Replacing the phenyl ring with a furan () decreases molecular weight and increases polarity, improving aqueous solubility but reducing stability under acidic conditions .

Drug-Likeness: All analogues comply with Lipinski’s rules (molecular weight <500, ≤5 H-bond donors, ≤10 H-bond acceptors). However, the oxadiazole derivative () shows superior metabolic stability due to its aromatic heterocycle, a trait critical for oral drug candidates . The carbaldehyde group in the target compound offers a reactive site for forming Schiff bases or conjugates, a feature absent in the oxadiazole analogue .

Toxicity and Permeability: Fluorinated derivatives (e.g., the target compound and ’s oxadiazole) demonstrate enhanced blood-brain barrier (BBB) permeability compared to chlorinated analogues. For instance, fluorinated compounds in showed 2-fold higher BBB permeation than non-fluorinated variants . Acute toxicity studies () suggest that chloro-fluorophenyl combinations balance bioactivity and safety better than heavily chlorinated structures, which may accumulate in tissues .

Biological Activity

5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an oxazole ring with chlorine and fluorine substituents. The general formula can be represented as follows:

The synthesis typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with appropriate reagents under controlled conditions to yield the desired oxazole derivative. Common synthetic routes include:

- Formation of the Oxazole Ring : Utilizing 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole.

- Functional Group Modifications : Subsequent oxidation or reduction reactions can modify the aldehyde group to carboxylic acids or alcohols respectively.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Binding Affinity : The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity for specific biological targets, which may include various enzymes involved in disease pathways.

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a study exploring similar oxazole derivatives showed cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| CaCo-2 | 12.3 |

| H9c2 | 15.0 |

These results suggest that this compound may possess comparable activity against tumor cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that oxazole derivatives can inhibit bacterial growth through mechanisms such as:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential enzymes.

Case Studies and Research Findings

- In Vitro Studies : A study published in Pharmaceutical Research highlighted that similar oxazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications .

- Mechanistic Insights : Research on related compounds suggests that the mechanism often involves inhibition of specific kinases or enzymes crucial for cell proliferation and survival .

- Comparative Analysis : A comparative study showed that compounds with similar structural features (e.g., other halogenated oxazoles) also demonstrated significant biological activity, reinforcing the hypothesis that halogen substitution plays a critical role in enhancing efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-(4-chloro-2-fluorophenyl)-1,2-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Isoxazole Ring Formation : Cyclocondensation of nitrile oxides with alkynes or via [3+2] cycloaddition.

- Substituent Introduction : The 4-chloro-2-fluorophenyl group is introduced using halogenated benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) as precursors .

- Aldehyde Functionalization : Oxidation of hydroxymethyl intermediates or direct formylation using Vilsmeier-Haack reagents.

Q. Optimization Strategies :

- Reagent Selection : Potassium permanganate (oxidation) and sodium borohydride (reduction) are common for intermediate steps .

- Temperature Control : Lower temperatures (0–5°C) improve regioselectivity during cycloaddition.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency.

Q. How can the structure of this compound be confirmed experimentally?

Key analytical methods include:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in the 7.0–8.0 ppm range).

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths/angles and confirms the oxazole-phenyl orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 276.03 for C₁₀H₅Cl₂FNO₂).

Q. What are the dominant electronic effects of the 4-chloro-2-fluorophenyl substituent on the oxazole core?

- Electron-Withdrawing Effects : The chloro and fluoro groups decrease electron density on the oxazole ring, stabilizing intermediates during nucleophilic attacks.

- Ortho/Meta Directing : The fluorine atom directs electrophilic substitution to specific positions on the phenyl ring.

- Enhanced Reactivity : The aldehyde group’s electrophilicity is amplified by the electron-deficient aromatic system, facilitating condensation reactions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Contradictions may arise from disordered substituents or twinning. Methodological solutions include:

- Data Collection : Use high-resolution synchrotron X-ray sources to improve signal-to-noise ratios.

- Refinement Tools : SHELXL’s TWIN/BASF commands model twinning, while PLATON checks for missed symmetry .

- Validation Software : CheckCIF (IUCr) identifies outliers in bond lengths/angles.

Example : A study resolved disorder in the fluorophenyl group by refining anisotropic displacement parameters and applying restraints to Cl/F positions .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for bioactivity?

- Analog Synthesis : Prepare derivatives with variations in halogens (e.g., replacing Cl with Br) or substituting the aldehyde with a carboxylate.

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, while QSAR models correlate substituent effects with IC₅₀ values .

Key Finding : Trifluoromethyl analogs show enhanced metabolic stability due to reduced CYP450 interactions, suggesting similar optimization for the chloro-fluorophenyl variant .

Q. How does the compound’s reactivity differ in nucleophilic substitution vs. oxidation reactions?

- Nucleophilic Substitution : The aldehyde group undergoes condensation with amines (e.g., hydrazines to form hydrazones), while the 5-chloro position is susceptible to SNAr reactions with thiols .

- Oxidation : The aldehyde can be oxidized to a carboxylic acid (KMnO₄/Ag₂O) or reduced to a hydroxymethyl group (NaBH₄). Competing reactivity at the oxazole ring (e.g., electrophilic halogenation) requires careful pH control .

Mechanistic Insight : DFT calculations reveal that the electron-withdrawing fluorophenyl group lowers the activation energy for nucleophilic attacks at the 4-carbaldehyde position .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Minimize via column chromatography (silica gel) or recrystallization (ethanol/water mixtures).

- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., nitrile oxide generation).

- Analytical QC : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98% by area normalization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.